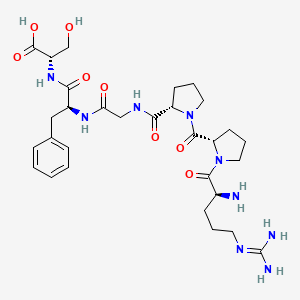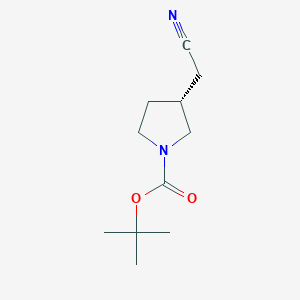
4,4'-双(3-氨基苯氧基)联苯
概述
描述
4,4'-Bis(3-aminophenoxy)biphenyl (4,4'-BAPB) is an aromatic organic compound that belongs to the class of phenoxybiphenyls. It is a white, crystalline solid that is soluble in organic solvents. It has a molecular weight of 324.3 g/mol and a melting point of 140-141°C. 4,4'-BAPB has numerous applications in the fields of science and technology, including in the synthesis of polymers, as an intermediate in the production of dyes and pigments, and as a catalyst in organic reactions.
科学研究应用
聚酰亚胺合成及性能
4,4'-双(3-氨基苯氧基)联苯 (BAB) 因其在聚酰亚胺合成中的作用而受到广泛研究。源自 BAB 的聚酰亚胺表现出高固有粘度、溶液可浇铸性以及形成透明、柔韧、坚韧薄膜的能力。还研究了不同结构对这些聚酰亚胺性能的影响,揭示了对溶解性、拉伸强度和热稳定性的见解 (Hsiao, Yang, & Lin, 1995)。
质子电导率和水稳定性
研究表明,由 BAB 制成的磺化聚酰亚胺在高温下具有显着的水稳定性和合理的质子电导率,使其成为燃料电池应用的潜在材料。这些特性受离子交换容量和吸水率等因素的影响 (Watari 等人,2004 年)。
共聚酰亚胺的熔融加工性
BAB 已用于合成具有不同熔融加工性的共聚酰亚胺。这些共聚酰亚胺的结晶性能和熔融粘度取决于某些组分的含量,影响其潜在的工业应用 (Tamai 等人,1998 年)。
钼配合物的形成
对钼配合物与双(酰胺苯氧基)配体的形成的研究,包括 BAB 的衍生物,提供了对金属-配体相互作用的见解。这些研究有助于理解此类配合物的键合特性和反应性,这在各种化学过程中很重要 (Kopec, Shekar, & Brown, 2012)。
环氧树脂中的阻燃性
BAB 衍生物因其对环氧树脂的热和机械性能的影响而受到研究,尤其是在增强阻燃性方面。这些研究为开发用于各种应用的更安全、更有效的材料做出了重大贡献 (Liu, Varley, & Simon, 2006)。
聚酰亚胺薄膜的表征
源自 BAB 的聚酰亚胺薄膜的表征,例如通过脉冲激发热散射,提供了有关其弹性和热性能的宝贵数据。此信息对于在特定工业环境中应用这些材料至关重要 (Cocson 等人,1995 年)。
作用机制
安全和危害
未来方向
Given its properties and potential applications, 4,4’-Bis(3-aminophenoxy)biphenyl could be used in the development of new materials. For instance, polyimides synthesized from this compound have shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making them promising for use as coatings for biomedical devices and filaments for 3D printed implants .
生化分析
Biochemical Properties
4,4’-Bis(3-aminophenoxy)biphenyl plays a significant role in biochemical reactions, particularly in the formation of polyimides and imines. It interacts with aldehydes to form imines, which are used in the development of fluorescence thin films for detecting and removing hydrogen chloride and ammonia . The compound’s high miscibility induced by intermolecular charge transfer makes it ideal for polymer matrices . Additionally, it has been observed to interact with various enzymes and proteins, although specific details on these interactions are limited.
Cellular Effects
The effects of 4,4’-Bis(3-aminophenoxy)biphenyl on various cell types and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been used to create shape memory films that can recover their original shape upon heating, indicating its potential impact on cellular processes related to thermal response . Detailed studies on its specific effects on cell signaling pathways and gene expression are still needed.
Molecular Mechanism
At the molecular level, 4,4’-Bis(3-aminophenoxy)biphenyl exerts its effects through binding interactions with biomolecules. It acts as a polymerization catalyst and is soluble in both water and organic solvents . The compound’s high thermal stability, with a melting point of about 300°C, allows it to participate in various biochemical reactions without degrading . Its ability to form imines with aldehydes further highlights its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Bis(3-aminophenoxy)biphenyl change over time. The compound is stable under inert gas conditions and is sensitive to air . Long-term studies have shown that it maintains its stability and effectiveness in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4,4’-Bis(3-aminophenoxy)biphenyl vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound can cause skin and eye irritation at high concentrations . Threshold effects and toxic or adverse effects at high doses need to be thoroughly investigated to ensure safe usage in biochemical applications.
Metabolic Pathways
4,4’-Bis(3-aminophenoxy)biphenyl is involved in various metabolic pathways, particularly in the synthesis of polyimides and imines . It interacts with enzymes and cofactors that facilitate these reactions, although detailed information on specific metabolic pathways is limited. The compound’s role in metabolic flux and its impact on metabolite levels require further exploration.
Transport and Distribution
Its solubility in both water and organic solvents suggests that it can be efficiently transported and distributed within biological systems
属性
IUPAC Name |
3-[4-[4-(3-aminophenoxy)phenyl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQABCHSIIXVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668237 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105112-76-3 | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105112-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-(Biphenyl-4,4'-diylbis(oxy))dianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105112763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[benzenamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[biphenyl-4,4'-diylbis(oxy)]dianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,4'-Bis(3-aminophenoxy)biphenyl particularly suitable for polyimide synthesis?
A1: 4,4'-Bis(3-aminophenoxy)biphenyl's structure makes it a valuable diamine monomer for polyimide synthesis. Its two amine groups can react with dianhydrides like pyromellitic dianhydride (PMDA) to form the repeating imide rings that give polyimides their exceptional thermal and mechanical properties [, , , ].
Q2: How does the incorporation of nanoparticles like silica or alumina affect the properties of polyimides derived from 4,4'-Bis(3-aminophenoxy)biphenyl?
A2: Studies have shown that incorporating nanoparticles like silica [] or alumina [] into the polyimide matrix can significantly enhance its properties. For instance, adding silica can increase both the tensile strength and breakdown strength of the resulting films []. Similarly, incorporating alumina nanoparticles can improve the dielectric constant, dielectric loss, electrical breakdown strength, and tensile strength of the polyimide []. These improvements are attributed to the uniform dispersion of nanoparticles within the polyimide matrix, which enhances its mechanical and dielectric properties.
Q3: What role does the choice of diamine isomer play in the properties of the resulting sulfonated polyimides?
A3: Research indicates that the isomeric structure of the sulfonated diamine significantly influences the solubility and water stability of the resulting polyimides []. Sulfonated polyimides derived from non-linear diamine isomers exhibit enhanced solubility in various organic solvents compared to their linear counterparts. Furthermore, the position of the sulfonic acid groups on the diamine influences the polymer's water stability. This highlights the importance of carefully selecting diamine isomers to tailor the properties of sulfonated polyimides for specific applications.
Q4: Can the properties of polyimides be further tailored beyond incorporating nanoparticles?
A4: Yes, incorporating other materials, such as mica, into the polyimide matrix alongside 4,4'-Bis(3-aminophenoxy)biphenyl can further modify the material's properties. For instance, adding mica can enhance the glass transition temperature, dielectric properties, breakdown strength, and tensile strength of the resulting hybrid films []. This versatility in tailoring properties makes these polyimides suitable for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)
